5-Amino-4-imidazolecarboxamide hydrochloride is the hydrochloride salt of 5-Amino-4-imidazolecarboxamide, a metabolite of Temozolomide. It is also an impurity in the synthesis of Dacarbazine.
4-Amino-5-imidazolecarboxamide hydrochloride
CAS No.: 72-40-2
Cat. No.: VC21347562
Molecular Formula: C4H7ClN4O
Molecular Weight: 162.58 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 72-40-2 |
---|---|
Molecular Formula | C4H7ClN4O |
Molecular Weight | 162.58 g/mol |
IUPAC Name | 4-amino-1H-imidazole-5-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H |
Standard InChI Key | MXCUYSMIELHIQL-UHFFFAOYSA-N |
SMILES | C1=NC(=C(N1)C(=O)N)N.Cl |
Canonical SMILES | C1=NC(=C(N1)C(=O)N)N.Cl |
Appearance | Pale Gray Solid |
Melting Point | >183ºC (dec.) |
Chemical Identity and Structure
Basic Information
4-Amino-5-imidazolecarboxamide hydrochloride is an aminoimidazole derivative with the amino group positioned at C-4 and a carboxamide group at C-5 of the imidazole ring, combined with hydrochloride salt. The compound is formally known as 1H-Imidazole-4-carboxamide, 5-amino-, monohydrochloride .
Property | Value |
---|---|
CAS Registry Number | 72-40-2 |
Molecular Formula | C₄H₇ClN₄O |
Molecular Weight | 162.58 g/mol |
InChI | InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H |
InChIKey | MXCUYSMIELHIQL-UHFFFAOYSA-N |
SMILES | C1(N=CNC=1N)C(=O)N.Cl |
Synonyms
The compound is known by several alternative names in scientific literature, which include:
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5-Amino-4-imidazolecarboxamide hydrochloride
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AICA hydrochloride
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4-Aminoimidazole-5-carboxamide hydrochloride
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5(4)-Amino-4(5)-(aminocarbonyl)imidazole hydrochloride
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5-Aminoimidazole-4-carboxamide hydrochloride
Physical and Chemical Properties
Physical Characteristics
4-Amino-5-imidazolecarboxamide hydrochloride typically appears as a white to light beige or light grey crystalline powder. The physical state at room temperature (20°C) is solid .
Analytical Specifications
High-purity commercial samples of the compound typically meet the following specifications:
Synthesis Methods
Traditional Synthesis Routes
Historically, the synthesis of 4-amino-5-imidazolecarboxamide hydrochloride has primarily relied on cyanide-based methods. These traditional routes utilize highly toxic cyanide compounds such as sodium cyanide, hydrocyanic acid, and cyanopropanol, which pose significant safety concerns and require specialized handling facilities .
Laboratory Purification Methods
For laboratory-scale purification, recrystallization from ethanol is an effective method to obtain high-purity samples of the hydrochloride salt .
Applications and Uses
Pharmaceutical Applications
4-Amino-5-imidazolecarboxamide hydrochloride serves as a key intermediate in pharmaceutical synthesis, particularly in:
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Anti-cancer drug production: It is an important intermediate for the synthesis of temozolomide medicaments and dacarbazine, which are used in cancer treatment .
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Heterocyclic compound synthesis: The compound is utilized in the synthesis of various heterocyclic compounds such as guanine, purines, and pyrimidines, which are fundamental building blocks in nucleic acid chemistry .
Research Applications
The compound has diverse applications in research settings:
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Biochemical research: It serves as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activity and metabolic pathways .
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Pharmaceutical development: The compound is crucial in developing drugs targeting metabolic disorders and other conditions .
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Antimicrobial research: It has shown potential in developing antimicrobial agents, making it relevant for combating resistant bacterial strains .
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Plant growth regulation: In agricultural research, the compound is used to explore effects on plant growth and development, with the potential to improve crop yields .
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Diagnostic tool development: The compound can be incorporated into diagnostic assays to enhance the detection of specific biomolecules in clinical settings .
Biological and Pharmacological Activities
Other Biological Investigations
Corrosion inhibition and adsorption characteristics of 5-amino-4-imidazolecarboxamide hydrochloride on aluminum in 1M HCl have been investigated, suggesting potential applications beyond pharmaceutical synthesis .
Manufacturer | Product Description | Package Size | Price (USD)* |
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Sigma-Aldrich | 5-Amino-4-imidazolecarboxamide hydrochloride 98% | 5g | $23.60 |
Sigma-Aldrich | Dacarbazine Related Compound A Pharmaceutical Secondary Standard | 100mg | $534.00 |
Sigma-Aldrich | Dacarbazine Related Compound A USP Reference Standard | 50mg | $1,380.00 |
TCI Chemical | 5(4)-Amino-4(5)-(aminocarbonyl)imidazole Hydrochloride >98.0% | 5g | $55.00 |
TCI Chemical | 5(4)-Amino-4(5)-(aminocarbonyl)imidazole Hydrochloride >98.0% | 25g | $203.00 |
Future Research Directions
Developing New Synthesis Methods
Current research focuses on developing more efficient and environmentally friendly synthesis methods for 4-amino-5-imidazolecarboxamide hydrochloride. The goals include:
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Reducing the use of toxic reagents
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Simplifying production processes
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Lowering production costs
Expanding Applications
Potential areas for expanding the applications of this compound include:
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